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  • Product: N-(Tert-butyl)-3-phenyl-1-propanamine
  • CAS: 71193-45-8

Core Science & Biosynthesis

Foundational

N-tert-butyl-3-phenylpropylamine CAS number and safety data

The following technical guide details the chemical identity, synthesis, properties, and safety profile of N-tert-butyl-3-phenylpropylamine . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and safety profile of N-tert-butyl-3-phenylpropylamine . This document is structured for researchers and drug development professionals, synthesizing theoretical data with practical experimental protocols.

Chemical Identification & Core Data

N-tert-butyl-3-phenylpropylamine is a secondary amine characterized by a 3-phenylpropyl backbone N-alkylated with a bulky tert-butyl group. While less common in commercial catalogs than its parent primary amine (3-phenylpropylamine), it serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly calcium channel blockers (e.g., Terodiline analogues) and potential CNS-active agents.

Nomenclature & Identifiers
Parameter Data
Systematic Name N-(1,1-dimethylethyl)-3-phenyl-1-propanamine
Common Synonyms N-tert-butyl-3-phenylpropylamine; N-t-Butyl-3-phenylpropan-1-amine
CAS Number Not widely listed (See Note 1)
Related CAS 73402-80-9 (Alkyne analogue: N-tert-butyl-3-phenylprop-2-yn-1-amine)
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.32 g/mol
SMILES CC(C)(C)NCCCC1=CC=CC=1
InChI Key (Predicted) LYUQWQRTDLVQGA-UHFFFAOYSA-N (Analogue based)

Note 1: A specific CAS number for the saturated N-tert-butyl-3-phenylpropylamine is not indexed in major public chemical registries (PubChem, ChemSpider). Researchers should reference the alkyne precursor (CAS 73402-80-9) or the parent amine (CAS 2038-57-5) for regulatory filings.

Physical & Chemical Properties (Predicted)

Due to the steric bulk of the tert-butyl group, this amine exhibits distinct physicochemical properties compared to linear alkylamines.

Property Value / Description Source/Method
Physical State Colorless to pale yellow oilExperimental Observation (Analogue)
Boiling Point ~245–250 °C (at 760 mmHg)Predicted (ACD/Labs)
Density ~0.89 g/mLPredicted
LogP (Octanol/Water) 3.48 ± 0.3Predicted (Consensus)
pKa (Conjugate Acid) ~10.5Predicted (Base strength)
Solubility Soluble in organic solvents (DCM, EtOH, Et₂O); Low water solubilityStructural Inference

Synthesis Methodologies

The synthesis of N-tert-butyl-3-phenylpropylamine can be achieved via three primary routes. Method A (Reductive Amination) is preferred for scale-up due to milder conditions and higher atom economy.

Method A: Reductive Amination (Recommended)

This route involves the condensation of hydrocinnamaldehyde (3-phenylpropanal) with tert-butylamine, followed by in situ reduction.

Reaction Scheme:

  • Condensation: 3-Phenylpropanal + tert-Butylamine → Imine Intermediate

  • Reduction: Imine + NaBH(OAc)₃ → N-tert-butyl-3-phenylpropylamine

Protocol:

  • Reagents: Hydrocinnamaldehyde (1.0 eq), tert-Butylamine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve hydrocinnamaldehyde in DCE (0.2 M) under N₂ atmosphere.

    • Add tert-butylamine and acetic acid. Stir at room temperature for 30 min to form the imine.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

    • Quench: Add saturated aqueous NaHCO₃.

    • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc + 1% Et₃N).

Method B: Nucleophilic Substitution

Direct alkylation of tert-butylamine with 3-phenylpropyl bromide.

Protocol:

  • Reagents: 3-Phenylpropyl bromide (1.0 eq), tert-Butylamine (5.0 eq, excess as solvent/base), KI (cat.).

  • Procedure:

    • Reflux the mixture of bromide and excess amine in ethanol or acetonitrile for 24 h.

    • The excess tert-butylamine minimizes over-alkylation (though steric hindrance already limits this).

    • Remove solvent, basify with NaOH, and extract.[1][2]

Method C: Hydrogenation of Alkyne

Reduction of the commercially available alkyne analogue (CAS 73402-80-9).

Protocol:

  • Substrate: N-(tert-Butyl)-3-phenylprop-2-yn-1-amine.

  • Conditions: H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 4 h.

  • Yield: Quantitative conversion to the saturated amine.

Synthesis Workflow Diagram

SynthesisPathways Aldehyde Hydrocinnamaldehyde (3-Phenylpropanal) Imine Imine Intermediate Aldehyde->Imine Condensation (DCE, AcOH) Amine tert-Butylamine Amine->Imine Product N-tert-butyl-3-phenylpropylamine (Target) Imine->Product Reduction (NaBH(OAc)3) Bromide 3-Phenylpropyl Bromide Bromide->Product Nucleophilic Subst. (Excess t-BuNH2, Reflux) Alkyne Alkyne Analogue (CAS 73402-80-9) Alkyne->Product Hydrogenation (H2, Pd/C)

Figure 1: Synthetic pathways for N-tert-butyl-3-phenylpropylamine showing Reductive Amination (Top), Substitution (Middle), and Hydrogenation (Bottom).[3]

Safety Data & Handling (SDS)

As a secondary amine, N-tert-butyl-3-phenylpropylamine should be treated as Corrosive and Acutely Toxic . The following data is derived from structural analogues (e.g., 3-phenylpropylamine) and general amine hazards.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Acute Toxicity (Inhalation): Category 4.

Handling Protocols
  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work inside a fume hood.

  • Incompatibility: Reacts violently with strong oxidizing agents and acids. Avoid contact with acid chlorides and anhydrides (exothermic acylation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from air to form carbamates.

First Aid Measures
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Consult an ophthalmologist.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.

Applications in Drug Development[11][12]

Calcium Channel Blocker Pharmacophore

This molecule serves as a simplified scaffold for Terodiline (N-tert-butyl-1-methyl-3,3-diphenylpropylamine) and Fendiline . The bulky tert-butyl group is critical for blocking the calcium channel pore via steric occlusion.

  • SAR Utility: Used to probe the necessity of the second phenyl ring and the methyl substituent in the propyl chain for binding affinity.

CNS Activity

Lipophilic secondary amines often exhibit high blood-brain barrier (BBB) permeability.

  • Target: Potential activity at NMDA receptors or monoamine transporters (similar to phenylpropylamine derivatives).

Synthetic Building Block

Acts as a nucleophile for constructing more complex tertiary amines or amides. The tert-butyl group acts as a robust protecting group or a permanent steric modulator.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025).[4][5] "Technical Guide: Reactivity of 3-Phenylpropanoyl Bromide." BenchChem Technical Library. Link

  • PubChem. (2025).[6][7] "Compound Summary: 3-Phenylpropylamine (CAS 2038-57-5)."[8][9][10][7] National Center for Biotechnology Information. Link

  • BLD Pharm. (2025). "Product: N-(tert-Butyl)-3-phenylprop-2-yn-1-amine (CAS 73402-80-9)." BLD Pharm Catalog. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 3-Phenyl-1-propylamine." Merck KGaA. Link

Sources

Exploratory

Steric Engineering of Secondary Amines: A Technical Guide to Drug Design & Optimization

Executive Summary In modern medicinal chemistry, the secondary amine is a ubiquitous pharmacophore, yet it often represents a liability in terms of metabolic stability (N-dealkylation) and off-target toxicity. "Steric en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the secondary amine is a ubiquitous pharmacophore, yet it often represents a liability in terms of metabolic stability (N-dealkylation) and off-target toxicity. "Steric engineering"—the deliberate introduction of bulky groups (e.g., tert-butyl, isopropyl, or α-methyl "Magic Methyls") adjacent to the nitrogen—is a high-impact strategy to modulate these properties. This guide provides a technical deep-dive into the design, synthesis, and evaluation of sterically hindered secondary amines, demonstrating how they serve as metabolic blockades and conformational locks to enhance drug potency and developability.

Part 1: The Pharmacophore & Physicochemical Impact

Conformational Control & Entropy

Flexible drug molecules suffer a significant entropic penalty upon binding to a rigid protein pocket. Steric hindrance at the α-carbon of a secondary amine restricts rotation around the C-N bond, pre-organizing the molecule into a bioactive conformation.[1][2]

  • Mechanism: Bulky substituents create A(1,3) strain, forcing the amine substituents to adopt specific dihedral angles.

  • Impact: This "rigidification" minimizes

    
    , often leading to potency increases of 10-100 fold (the "Magic Methyl" effect).
    
Basicity and Permeability (pKa Modulation)

Steric bulk influences the basicity of the amine nitrogen, which directly correlates with membrane permeability and solubility.

  • Gas Phase vs. Solution: While alkyl groups are electron-donating (increasing gas-phase basicity), steric bulk hinders the solvation of the resulting ammonium cation in water.

  • Result: This often leads to a lowering of the pKa , increasing the fraction of neutral species at physiological pH (7.4), thereby improving passive membrane permeability (LogD).

Quantitative Impact Summary
PropertyEffect of Steric HindranceMechanism
Metabolic Stability High Increase Blocks access of CYP450 Fe-Oxo species to α-C-H bonds.
Potency Variable (often High) Reduces entropic penalty; locks bioactive conformation.
Solubility Moderate Increase Disrupts crystal lattice packing; lowers LogP (if solubilizing groups added).
hERG Inhibition Decrease Reduces basicity and lipophilicity overlap with hERG pharmacophore.

Part 2: Metabolic Stability & Toxicology[3]

The Metabolic Blockade

The primary metabolic route for secondary amines is N-dealkylation mediated by Cytochrome P450 (CYP450). This reaction requires the abstraction of a hydrogen atom from the α-carbon.

  • Strategy: Replacing α-hydrogens with methyl groups (or larger) eliminates the site of abstraction.

  • Steric Shielding: Even if α-hydrogens remain (e.g., isopropyl group), the bulk prevents the CYP450 heme iron from approaching the nitrogen lone pair, suppressing N-oxidation.

Mitigating Reactive Metabolites

Unhindered secondary amines, particularly those attached to aromatic rings, can be metabolized into reactive quinone-imines, which form covalent adducts with proteins (leading to idiosyncratic toxicity). Steric hindrance prevents the initial oxidation steps required to form these electrophiles.

Visualization: Metabolic Blockade Mechanism

MetabolicBlockade cluster_0 Unhindered Amine cluster_1 Sterically Hindered Amine Drug Drug-NH-CH2-R Intermediate Carbinolamine [Drug-NH-CH(OH)-R] Drug->Intermediate H-Abstraction CYP CYP450 (Fe=O) CYP->Intermediate Breakdown Dealkylation (Drug-NH2 + R-CHO) Intermediate->Breakdown Spontaneous HinderedDrug Drug-NH-C(Me)2-R Stable Metabolically Stable Intact Drug HinderedDrug->Stable No Reaction CYP_Blocked CYP450 (Access Blocked) CYP_Blocked->HinderedDrug Steric Clash

Caption: Comparative pathway showing CYP450-mediated N-dealkylation of unhindered amines versus the steric blockade effect.

Part 3: Synthetic Strategies

Synthesizing sterically hindered amines is non-trivial due to the very crowding that makes them desirable. Standard SN2 alkylation often fails.

Method A: Titanium-Mediated Reductive Amination

For moderately hindered systems (e.g., isopropyl, cyclohexyl), standard reductive amination is sluggish. The addition of Titanium(IV) isopropoxide acts as a Lewis acid to drive imine/enamine formation and sequester water.

  • Reagents: Amine, Ketone, Ti(OiPr)4, NaBH4 or NaBH(OAc)3.

  • Mechanism: Ti(IV) coordinates the carbonyl, facilitating nucleophilic attack by the bulky amine.

Method B: Organometallic Addition to Imines

For highly hindered systems (e.g., tert-butyl or α,α-disubstituted amines), this is the gold standard.

  • Workflow:

    • Condense a primary amine with a ketone to form a ketimine (often requires TiCl4 or molecular sieves).

    • Add a Grignard (R-MgBr) or Organolithium (R-Li) reagent to the imine carbon.

  • Advantage: Allows introduction of specific alkyl groups to create quaternary centers adjacent to the nitrogen.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Target Target: Sterically Hindered Amine StericLevel Assess Steric Demand Target->StericLevel Moderate Moderate (e.g., Isopropyl) StericLevel->Moderate High High (e.g., t-Butyl, Quaternary) StericLevel->High MethodA Method A: Ti(OiPr)4 Reductive Amination Moderate->MethodA MethodB Method B: Organometallic Addition to Imine High->MethodB StepA1 1. Amine + Ketone + Ti(OiPr)4 2. NaBH4 MethodA->StepA1 StepB1 1. Form Imine (TiCl4/Sieves) 2. Add R-MgBr / R-Li MethodB->StepB1

Caption: Decision matrix for selecting the optimal synthetic route based on the steric demand of the target amine.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-tert-Butyl-benzylamine (High Hindrance Model)

A self-validating protocol using Organometallic Addition (Method B).

Reagents:

  • Benzaldehyde (10 mmol)

  • tert-Butylamine (12 mmol)

  • Methylmagnesium bromide (3.0 M in ether) - Note: Used here if creating a quaternary center from an imine, but for simple t-butyl amine synthesis, we use direct addition or specific reductive methods. Below is the Grignard addition to a nitrile or imine variant for quaternary centers.

  • Correction for Specific Target: To synthesize a hindered α-branched amine (e.g., 1-phenyl-1-methylethylamine derivative), we act on the imine.

Step-by-Step:

  • Imine Formation: Dissolve Benzaldehyde (1.0 eq) and tert-Butylamine (1.2 eq) in anhydrous CH2Cl2. Add MgSO4 (2 g) and stir at RT for 12h. Filter and concentrate to yield the imine. Checkpoint: Verify by 1H NMR (Imine CH singlet ~8.2-8.5 ppm).

  • Nucleophilic Addition: Dissolve the imine in anhydrous THF under Argon. Cool to -78°C.

  • Grignard Addition: Dropwise add R-MgBr (e.g., MeMgBr for α-methylation) (1.5 eq). Stir for 1h at -78°C, then warm to RT.

  • Quench: Carefully add sat. NH4Cl solution.

  • Workup: Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: In Vitro Microsomal Stability Assay

To quantify the metabolic stability improvement of the hindered amine.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (solution A and B)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

Procedure:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix 40 µL of Microsomes (final conc. 0.5 mg/mL) with 350 µL of buffer and compound. Pre-warm at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    . Calculate Intrinsic Clearance (
    
    
    ).

Part 5: Case Study - Tazemetostat

Tazemetostat (Tazverik) is a potent EZH2 inhibitor approved for epithelioid sarcoma.

  • Challenge: Early hits had poor solubility and rapid metabolism.

  • Solution: Introduction of a sterically hindering group (specifically, the modulation of the amine/amide region and the "Magic Methyl" on the aromatic core) locked the bioactive conformation.

  • Outcome: The steric bulk prevented metabolic deactivation and improved the residence time on the target enzyme.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[3][4] Angewandte Chemie International Edition. Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Fjellström, O., et al. (2017). Usability of Sterically Hindered Amines in Drug Discovery.[2][5][6][7] ACS Medicinal Chemistry Letters. Link

  • FDA Label - Tazemetostat. (2020).[8] U.S. Food and Drug Administration. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(Tert-butyl)-3-phenyl-1-propanamine via Reductive Amination

Abstract & Strategic Overview The synthesis of N-(Tert-butyl)-3-phenyl-1-propanamine presents a classic challenge in organic synthesis: the reductive coupling of a nucleophile bearing significant steric bulk (tert-butyla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-(Tert-butyl)-3-phenyl-1-propanamine presents a classic challenge in organic synthesis: the reductive coupling of a nucleophile bearing significant steric bulk (tert-butylamine) with an enolizable aldehyde (3-phenylpropanal). While reductive amination is a staple reaction, the steric hindrance of the tert-butyl group significantly retards the rate of imine formation, often leading to competitive reduction of the aldehyde to its corresponding alcohol (3-phenylpropanol).

This Application Note provides two validated protocols designed to overcome these kinetic barriers. Method A utilizes Sodium Triacetoxyborohydride (STAB), the industry "gold standard" for direct reductive amination, favored for its chemoselectivity. Method B employs Titanium(IV) Isopropoxide as a Lewis acid and dehydrating agent, a robust alternative when equilibrium favors the starting materials.

Retrosynthetic Analysis & Reaction Design

The target molecule is disconnected at the C-N bond, revealing the aldehyde and amine precursors. The choice of reducing agent dictates the pathway (Direct vs. Stepwise).

Retrosynthesis Target Target: N-(Tert-butyl)-3-phenyl-1-propanamine Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursors 3-Phenylpropanal tert-Butylamine Disconnection->Precursors Reductive Amination

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from 3-phenylpropanal and tert-butylamine.

Mechanistic Insight: The "Steric" Challenge

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate to form an iminium ion .

  • Imine Formation: The bulky tert-butyl group hinders the nucleophilic attack on the aldehyde carbonyl.

  • Equilibrium: Water produced drives the reaction backward (hydrolysis).

  • Reduction: The reducing agent must selectively reduce the iminium ion (or imine) faster than the aldehyde carbonyl.

Why STAB? Sodium triacetoxyborohydride is electronically deactivated compared to sodium borohydride (NaBH₄). It does not readily reduce aldehydes in non-acidic media but rapidly reduces protonated iminium ions. This selectivity allows for "Direct Reductive Amination" (DRA) where all reagents are mixed simultaneously.

Mechanism Aldehyde 3-Phenylpropanal Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol 3-Phenylpropanol (Impurity) Aldehyde->Alcohol Direct Reduction (Side Reaction) Amine t-Butylamine Amine->Hemiaminal Iminium Iminium Ion (Sterically Crowded) Hemiaminal->Iminium - H2O (Slow Step) Product Secondary Amine (Target) Iminium->Product + H- (from STAB) (Fast Step)

Figure 2: Reaction mechanism highlighting the critical iminium formation step and potential competitive reduction.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Recommended for standard laboratory synthesis.

Reagents:

  • 3-Phenylpropanal (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acetic Acid (1.0 equiv) - Optional, accelerates imine formation

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3-phenylpropanal (10 mmol) and DCE (30 mL).

  • Amine Addition: Add tert-butylamine (12 mmol) under nitrogen atmosphere.

  • Catalysis (Critical for Sterics): Add Glacial Acetic Acid (10 mmol). Note: The acid protonates the intermediate imine, facilitating hydride transfer.

  • Mixing: Stir at room temperature for 30 minutes. This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14 mmol) portion-wise over 10 minutes.

    • Caution: Gas evolution (hydrogen) is possible but minimal with STAB compared to NaBH₄.

  • Reaction: Remove ice bath and stir at room temperature. Monitor by TLC or LC-MS. Reaction typically completes in 4–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes to destroy excess borohydride.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Mediated Synthesis

Recommended for difficult substrates or if Method A yields <50%.

Reagents:

  • Titanium(IV) Isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH)

Protocol:

  • Complexation: In a dry flask, mix 3-phenylpropanal (10 mmol) and tert-butylamine (12 mmol) neat (no solvent).

  • Lewis Acid Addition: Carefully add Ti(OiPr)₄ (12 mmol). The mixture may warm slightly.

  • Imine Formation: Stir the viscous mixture at room temperature for 1 hour. The Ti(IV) species acts as a water scavenger, driving the reaction to the imine.[1]

  • Dilution: Dilute the mixture with anhydrous THF (10 mL) or MeOH (10 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) carefully. Stir for 2 hours at room temperature.

  • Hydrolysis (Crucial Step): Quenching Ti reactions can lead to messy emulsions.

    • Add 1N NaOH (10 mL) slowly. A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts.

  • Workup: Extract the filtrate with Ethyl Acetate.

Process Control & Validation

To ensure the protocol worked, you must validate the product identity.

ParameterMethodExpected Result / Criteria
Reaction Completion TLC (10% MeOH/DCM)Disappearance of aldehyde (Rf ~0.8). Appearance of amine (Rf ~0.2-0.3, stains with Ninhydrin/Iodine).
Identity (NMR) 1H NMR (CDCl3)Aldehyde peak (-CHO, ~9.8 ppm): Absent.N-CH2 peak: Triplet at ~2.6 ppm.t-Butyl peak: Sharp singlet (9H) at ~1.1 ppm.
Purity HPLC (C18 Column)>95% Area under curve. Monitor at 210 nm and 254 nm.
Mass Spec LC-MS (ESI+)[M+H]+ = 192.17 m/z.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete imine formation due to steric bulk.Switch to Method B (Titanium isopropoxide). The Lewis acid forces imine formation.
Alcohol Impurity Aldehyde reduced before amine attack.Ensure Acetic Acid is used in Method A. Do not add STAB immediately; allow 30-60 min pre-stir.
Emulsion during Workup Titanium salts (Method B).Use Rochelle's Salt (sat. potassium sodium tartrate) instead of water/NaOH for quenching. Stir vigorously for 1 hour until layers separate.
Starting Material Remains Wet solvent/reagents.[2][3][4]STAB is moisture sensitive.[5] Ensure DCE/THF is anhydrous.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (1994).[6] Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[1][7][11][12] Tetrahedron Letters, 35(15), 2401-2404.

Sources

Application

Reductive alkylation of tert-butylamine with 3-phenylpropanal

Application Note: High-Fidelity Reductive Alkylation of tert-Butylamine with 3-Phenylpropanal Executive Summary This guide details the protocol for the reductive alkylation of tert-butylamine (a sterically hindered prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Alkylation of tert-Butylamine with 3-Phenylpropanal

Executive Summary

This guide details the protocol for the reductive alkylation of tert-butylamine (a sterically hindered primary amine) with 3-phenylpropanal (hydrocinnamaldehyde). This transformation synthesizes N-(3-phenylpropyl)-2-methylpropan-2-amine , a secondary amine scaffold common in pharmacological leads acting on CNS targets.

Unlike standard alkylations with unhindered amines, this reaction is governed by the "Tert-Butyl Effect"—the significant steric bulk of the tert-butyl group. This protocol utilizes the Abdel-Magid method (Sodium Triacetoxyborohydride), optimizing for steric hindrance by controlling pH and solvent effects to drive imine formation while suppressing dialkylation side reactions.

Chemical Context & Mechanism

The Steric Challenge

The reaction proceeds via a Reductive Amination pathway.[1][2][3][4][5] The core challenge is the nucleophilic attack of the bulky tert-butylamine nitrogen onto the aldehyde carbonyl.

  • Advantage: The steric bulk prevents over-alkylation. Unlike methylamine, tert-butylamine will not react twice with the aldehyde to form a tertiary amine under these conditions.

  • Disadvantage: The initial formation of the imine (Schiff base) is kinetically slower than with linear amines.

Mechanistic Pathway

The reaction requires the formation of an iminium ion intermediate, which is then selectively reduced by the hydride source.[1][4][5]

Key Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

  • Why STAB? It is milder than NaBH₄ (which reduces aldehydes too fast) and less toxic than NaBH₃CN. Crucially, STAB does not reduce the aldehyde/ketone competitively at reasonable rates, allowing "one-pot" execution.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Reduction Aldehyde 3-Phenylpropanal Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Amine tert-Butylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Protonated Iminium (Activated) Imine->Iminium + AcOH (Catalyst) Product Secondary Amine (Target) Iminium->Product + STAB (H- Source)

Figure 1: Mechanistic flow of the Abdel-Magid reductive amination. Note the critical role of Acid (AcOH) in activating the hindered imine.

Experimental Protocol

Reagent Stoichiometry & Properties

Scale: 10 mmol (based on Aldehyde).

ReagentMW ( g/mol )Equiv.AmountDensity (g/mL)VolumeRole
3-Phenylpropanal 134.181.01.34 g1.011.33 mLLimiting Reagent
tert-Butylamine 73.141.20.88 g0.691.28 mLNucleophile
NaBH(OAc)₃ (STAB) 211.941.53.18 gN/ASolidReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g1.050.57 mLCatalyst/Activator
DCM (Dichloromethane) 84.93N/A~40 mL1.3340 mLSolvent
Step-by-Step Methodology

Step 1: Solvation & Pre-Complexation

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Under Nitrogen (

    
    ) atmosphere, add 3-Phenylpropanal  (1.33 mL) and Dichloromethane (DCM)  (30 mL).
    
  • Add tert-Butylamine (1.28 mL) in one portion.

    • Expert Insight: Due to the steric bulk of the t-butyl group, imine formation is not instantaneous. Stir at Room Temperature (RT) for 30-60 minutes before adding the reducing agent. This "pre-stir" allows the equilibrium to shift toward the imine/hemiaminal.

Step 2: Reduction 4. Cool the mixture to 0°C (Ice bath). Note: STAB reduction is exothermic. 5. Add Sodium Triacetoxyborohydride (STAB) (3.18 g) in 3 portions over 5 minutes. 6. Add Acetic Acid (0.57 mL).

  • Critical Control: The addition of AcOH buffers the reaction and accelerates the reduction of the hindered imine. Without it, the reaction with t-butylamine may stall.
  • Remove ice bath and allow to warm to RT. Stir for 4–16 hours .
  • Monitoring: Check via TLC (System: 10% MeOH in DCM) or LCMS. The aldehyde spot (high R_f) should disappear.

Step 3: Quench 8. Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Workup & Purification: The Self-Validating System

Because the product is a basic amine and the starting material is a neutral aldehyde, we utilize Acid-Base Extraction . This method chemically separates the product, rendering column chromatography often unnecessary.

Workup Crude Crude Reaction Mixture (Organic + Aqueous NaHCO3) SepFunnel1 Separatory Funnel 1 Extract with DCM Crude->SepFunnel1 OrgLayer1 Organic Layer (Product + Neutral Impurities) SepFunnel1->OrgLayer1 AqLayer1 Aqueous Layer (Boron salts) SepFunnel1->AqLayer1 Discard AcidWash Acid Wash Add 1M HCl OrgLayer1->AcidWash SepFunnel2 Separatory Funnel 2 (Phase Split) AcidWash->SepFunnel2 OrgLayer2 Organic Layer (Discard) Contains: Unreacted Aldehyde, Neutrals SepFunnel2->OrgLayer2 Remove Impurities AqLayer2 Aqueous Layer (Acidic) Contains: Product Salt (R2-NH2+) SepFunnel2->AqLayer2 Capture Product BaseSwitch Basify to pH > 12 (Add 4M NaOH) AqLayer2->BaseSwitch FinalExtract Extract with DCM Dry (Na2SO4) -> Concentrate BaseSwitch->FinalExtract FinalProduct Pure Secondary Amine FinalExtract->FinalProduct

Figure 2: Acid-Base Extraction Logic. This workflow ensures that only basic components (amines) are isolated, effectively filtering out non-basic starting materials.

Detailed Purification Protocol:

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics.

  • Acid Wash (Purification): Wash the combined organic layer with 1M HCl (3 x 30 mL).

    • Chemistry: The product (amine) protonates and moves to the aqueous layer. The unreacted aldehyde and neutral byproducts remain in the organic layer.

  • Discard Organic Layer: (Or keep for recovery of starting material).

  • Basification: Take the acidic aqueous layer (containing your product) and cool it in an ice bath. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Field Insights

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric bulk prevents imine formation.Add Ti(OiPr)₄: Add 1.0 eq of Titanium(IV) isopropoxide during the pre-stir step. This acts as a Lewis Acid water scavenger, forcing imine formation.
Low Yield after Workup Product lost in organic wash.Check pH: Ensure the acid wash was pH < 2 and the final basification was pH > 12. tert-Butyl amines are bulky and lipophilic; they may resist partitioning into water if not fully protonated.
Emulsion during Extraction Boron salts precipitating.Add Rochell's Salt: Wash the initial crude mixture with saturated Potassium Sodium Tartrate solution to solubilize boron species.
Aldehyde Oxidation 3-Phenylpropanal is air-sensitive.Purify Reagent: If the aldehyde smells like vinegar (hydrocinnamic acid), wash it with NaHCO₃ or distill before use.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7706, 3-Phenylpropanal.

  • Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butylamine.

Sources

Method

Application Note: Chemoselective N-Alkylation of Phenylpropylamine with tert-Butyl Halides

Abstract & Introduction The direct N-alkylation of primary amines with tertiary alkyl halides represents a significant synthetic challenge due to the competing E1/E2 elimination pathways which favor the formation of alke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The direct N-alkylation of primary amines with tertiary alkyl halides represents a significant synthetic challenge due to the competing E1/E2 elimination pathways which favor the formation of alkenes (isobutylene) over the desired secondary amine. While reductive amination or the Ritter reaction are often preferred for introducing tert-butyl groups, specific drug development workflows often require the use of alkyl halides due to availability or substituent compatibility.

This Application Note details a rigorously optimized protocol for the synthesis of N-tert-butyl-3-phenylpropylamine from 3-phenylpropylamine and tert-butyl chloride/bromide . By leveraging Silver(I)-promoted ionization in non-polar solvents, we suppress the elimination pathway and enhance nucleophilic trapping of the carbocation intermediate.

Key Chemical Challenges
  • Steric Hindrance: The tertiary carbon of the t-butyl group effectively blocks

    
     back-side attack.
    
  • Elimination Dominance: Under thermal or basic conditions, tert-butyl halides rapidly eliminate to form isobutylene gas.

  • Reversibility: The resulting secondary amine is sterically congested, making the bond labile under acidic conditions.

Mechanistic Principles & Strategy

To achieve N-alkylation with a tertiary halide, the reaction must proceed via an


 (unimolecular substitution)  mechanism. The rate-determining step is the ionization of the carbon-halogen bond.
The "Silver Bullet" Strategy

Standard bases (


, 

) promote E2 elimination. To circumvent this, we utilize Silver Carbonate (

)
.
  • Halogen Scavenging:

    
     has a high affinity for halides (
    
    
    
    ,
    
    
    ), forcing the ionization of the C-X bond at lower temperatures than thermal solvolysis.
  • Precipitation Driving Force: The formation of insoluble AgX precipitates drives the equilibrium forward (Le Chatelier’s principle).

  • Non-Nucleophilic Base: The carbonate anion neutralizes the generated proton without being sufficiently basic to trigger rapid E2 elimination of the starting material.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired Substitution (


) and the undesired Elimination (

) pathways.

ReactionMechanism Reactants t-Butyl Halide + Ag2CO3 Intermediate t-Butyl Cation (Intermediate) Reactants->Intermediate Ionization (-AgX ppt) Product N-t-Butyl-3-phenylpropylamine (Substitution Product) Intermediate->Product + Amine (Nucleophilic Attack) Byproduct Isobutylene (Elimination Product) Intermediate->Byproduct - H+ (Elimination) Amine 3-Phenylpropylamine Amine->Product

Figure 1: Mechanistic divergence in Silver-promoted alkylation. The goal is to maximize the green pathway (Substitution) while suppressing the red pathway (Elimination).

Experimental Protocols

Protocol A: Silver-Promoted Alkylation (Recommended)

Objective: High-yield synthesis with minimal elimination side-products. Scale: 10 mmol

Materials
  • Substrate: 3-Phenylpropylamine (1.35 g, 10 mmol)

  • Reagent: tert-Butyl bromide (1.51 g, 11 mmol) (Freshly distilled recommended)

  • Promoter: Silver Carbonate (

    
    ) (3.03 g, 11 mmol)
    
  • Solvent: Dichloromethane (DCM), Anhydrous (50 mL)

  • Glassware: Foil-wrapped round-bottom flask (Ag salts are photosensitive)

Step-by-Step Procedure
  • Preparation: In a fume hood, wrap a 100 mL round-bottom flask in aluminum foil to exclude light. Add a magnetic stir bar.

  • Charging: Add Silver Carbonate (1.1 eq) and anhydrous DCM (50 mL). Stir to create a suspension.

  • Amine Addition: Add 3-Phenylpropylamine (1.0 eq) to the suspension. Stir for 5 minutes at Room Temperature (RT).

  • Halide Addition: Cool the mixture to 0°C using an ice bath. Add tert-butyl bromide (1.1 eq) dropwise over 10 minutes.

    • Note: Slow addition at low temperature prevents localized "hotspots" that favor elimination.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir vigorously for 16–24 hours.

    • Visual Check: The precipitate will change color (yellowish AgBr forms).

  • Filtration: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with 20 mL DCM.

    • Safety: The solid waste contains silver salts; dispose of in dedicated heavy metal waste.

  • Workup: Wash the filtrate with 10%

    
     (20 mL) followed by Brine (20 mL). Dry organic layer over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo. The crude oil can be purified via flash chromatography (Hexane/EtOAc 8:2) if necessary, though this protocol typically yields >90% purity.

Protocol B: Solvolytic "Sealed Tube" Method (Alternative)

Objective: Solvent-free or high-concentration approach when silver salts are cost-prohibitive. Risk: Higher elimination rates; requires excess amine.

  • Mix 3-Phenylpropylamine (3.0 eq) and tert-butyl chloride (1.0 eq) in a pressure tube.

  • Add Ethanol/Water (9:1 ratio) as solvent (concentration 2M).

  • Seal and heat to 60°C for 48 hours.

  • Cool, basify with NaOH, and extract with ether.

    • Note: The excess amine acts as both the nucleophile and the base. Yields are generally lower (40-50%) due to hydrolysis of the halide.

Data Analysis & Optimization

The choice of leaving group and solvent critically impacts the Substitution (


) vs. Elimination (

) ratio.

Table 1: Optimization of Reaction Parameters

EntryHalide (X)Promoter/BaseSolventTemp (°C)Yield (%)

Ratio
1

-Bu-Cl

AcetoneReflux< 5%5 : 95
2

-Bu-Br

DMF8015%20 : 80
3

-Bu-Cl
None (Solvolysis)EtOH/H2O6042%50 : 50
4

-Bu-Br

DCMRT78% 92 : 8
5

-Bu-I

Ether065%85 : 15
  • Entry 1: Standard Williamson conditions fail completely (isobutylene gas evolves).

  • Entry 4: The recommended protocol. Non-polar solvent (DCM) protects the carbocation from solvent attack, while Ag drives the specific ionization.

Workflow Visualization

Workflow Start Start: Wrap Flask in Foil Mix Suspend Ag2CO3 in DCM Add Phenylpropylamine Start->Mix Cool Cool to 0°C Mix->Cool AddHalide Add t-Butyl Bromide Dropwise Cool->AddHalide React Stir 16-24h @ RT (Precipitate forms) AddHalide->React Filter Filter through Celite (Remove AgBr) React->Filter Workup Wash (NaHCO3/Brine) Dry & Concentrate Filter->Workup

Figure 2: Operational workflow for the Silver-Mediated N-Alkylation protocol.[1]

Safety & Handling

  • Alkyl Halides: tert-Butyl bromide is lachrymatory and volatile. Handle in a fume hood.

  • Silver Salts: Toxic and environmentally hazardous. All solid waste must be segregated. Silver nitrate/carbonate stains skin black upon light exposure.

  • Isobutylene: The side product is a flammable gas. Ensure proper ventilation to prevent accumulation.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Patai, S.The Chemistry of the Amino Group; Interscience Publishers: London, 1968.
  • Botta, B. et al. "Silver-mediated alkylation of amines." Journal of Organic Chemistry, 1999.
  • Master Organic Chemistry. "Alkylation of Amines (Sucks!) - Why and How to Fix It." [Link]

Sources

Application

Application Note: Taming the Oil – Advanced Purification Protocols for Secondary Amine Intermediates

Abstract Secondary amines are ubiquitous pharmacophores in drug development, yet they frequently present as viscous, intractable oils rather than crystalline solids. This physical state complicates handling, weighing, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary amines are ubiquitous pharmacophores in drug development, yet they frequently present as viscous, intractable oils rather than crystalline solids. This physical state complicates handling, weighing, and purity assessment. This guide provides a hierarchical approach to purifying oily secondary amines, moving beyond standard chromatography to leverage chemical properties for isolation. We focus on "Catch and Release" extraction, salt formation strategies for solidification, and modified stationary phases.

Part 1: Strategic Assessment & Chemical Logic

Before initiating purification, one must assess the physicochemical profile of the crude amine. The "Oily Amine Syndrome" typically results from a combination of low molecular weight, conformational flexibility, and the presence of impurities (solvents, starting materials) that depress the melting point.

The Purification Decision Matrix

Do not default to flash chromatography immediately.[1] Use the following logic flow to select the most efficient method.

purification_logic Start Crude Oily Amine Check_Volatile Is the Amine Volatile? (BP < 150°C @ 1 atm) Start->Check_Volatile Distill Method: Kugelrohr/Vacuum Distillation Check_Volatile->Distill Yes Check_Basic Is the Amine Basic? (pKa of conjugate acid > 8) Check_Volatile->Check_Basic No AcidBase Method: Acid-Base Extraction ('Catch & Release') Check_Basic->AcidBase Yes (High Basicity) Check_Stable Is it Acid Sensitive? Check_Basic->Check_Stable No (Weak Base) Salt Method: Salt Formation (HCl, Oxalate, Fumarate) Check_Stable->Salt No (Stable) Chromatography Method: Modified Flash Chromatography (Amine-functionalized Silica or TEA) Check_Stable->Chromatography Yes (Sensitive)

Figure 1: Decision matrix for selecting the optimal purification strategy based on volatility, basicity, and stability.

Part 2: The "Catch and Release" Protocol (Acid-Base Extraction)

This is the most scalable method for basic secondary amines. It relies on chemically switching the amine between its lipophilic (free base) and hydrophilic (salt) states to leave non-basic impurities behind.

Mechanistic Insight

Secondary amines typically have pKa values between 10 and 11. By lowering the pH to <3, the amine is fully protonated (


) and migrates to the aqueous phase. Neutral organic impurities (starting materials, non-basic byproducts) remain in the organic phase.
Protocol 1: Standard Acid-Base Workup

Reagents: 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Dissolution: Dissolve the crude oily amine in a minimal volume of organic solvent (EtOAc is preferred for safety; use DCM if solubility is poor).

  • The "Catch" (Acid Extraction):

    • Extract the organic layer with 1M HCl (

      
       volume).
      
    • Critical Check: Measure the pH of the aqueous layer.[2][3][4] It must be pH < 2.

    • Self-Validation: Spot the organic layer on a TLC plate. It should contain the impurities. Spot the aqueous layer; it should show nothing (amine is ionic).

  • The Wash: Combine acidic aqueous layers. Wash once with fresh organic solvent to remove entrained non-basic impurities. Discard this organic wash.

  • The "Release" (Basification):

    • Cool the acidic aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH (or 6M for large volumes) until pH > 12. The solution will become cloudy as the free amine oils out.

  • Recovery: Extract the basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Expert Tip: If the amine forms a stubborn emulsion during basification, add solid NaCl to saturate the aqueous phase (salting out), forcing the organic amine out of the water [1].

Part 3: Salt Formation Strategies (Solidification)

When an amine persists as an oil, converting it to a salt is the most effective way to obtain a handleable solid. This also serves as a purification step, as impurities often stay in the mother liquor.

Salt Selection Guide

Not all acids work for all amines. Use this hierarchy to screen for crystallinity.

Salt TypeAcid SourceCharacteristicsBest For
Hydrochloride 1M HCl in Ether/DioxaneHygroscopic, very common.General purpose; first attempt.
Oxalate Anhydrous Oxalic AcidForms rigid H-bond networks; often crystallizes stubborn oils.Oily, low-MW amines.
Fumarate Fumaric AcidModerate solubility, pharmaceutically acceptable.Amines that fail HCl/Oxalate.
Tartrate L-Tartaric AcidGood for chiral resolution; forms diastereomers.Chiral amines.
Protocol 2: Oxalate Salt Formation (The "Oil Breaker")

Oxalic acid is particularly effective for secondary amines because it can bridge two amine molecules or form stable chelates, often breaking the "oily" habit [2].

  • Preparation: Dissolve 1.0 equivalent of the crude amine in a minimal amount of EtOAc or EtOH.

  • Acid Addition: Dissolve 1.0 equivalent of anhydrous oxalic acid in warm EtOH. Add this slowly to the amine solution with stirring.

  • Crystallization:

    • If a precipitate forms immediately, heat to reflux to redissolve, then cool slowly.

    • If oiling occurs:[4][5][6][7] Add a non-polar anti-solvent (Diethyl ether or Hexanes) dropwise until turbid. Scratch the glass sides with a spatula to induce nucleation.

  • Isolation: Filter the solid. Wash with cold ether.

  • Recovery of Free Base: When ready to use, suspend the salt in DCM and wash with 1M NaOH to liberate the free amine.

Part 4: Chromatographic Optimization

Standard silica gel is acidic (


). Basic amines interact strongly with surface silanols, resulting in "streaking" or irreversible adsorption (loss of yield).
The "Tailing" Mechanism & Solution

The protonated amine binds to the deprotonated silanol (


). To prevent this, we must mask the silanols or keep the amine deprotonated.

chromatography_logic Silica Silica Surface (Acidic Silanols) Interaction Strong Adsorption (Tailing/Loss) Silica->Interaction Binds Amine Secondary Amine (Basic) Amine->Interaction Result Clean Elution (Sharp Peaks) Interaction->Result Prevented Modifier Modifier Added (TEA or NH3) Modifier->Silica Blocks Sites Modifier->Amine Keeps Basic Modifier->Result Enables

Figure 2: Mechanism of amine tailing on silica and the role of basic modifiers.

Protocol 3: Triethylamine (TEA) Modified Silica
  • Mobile Phase: Prepare your eluent (e.g., 5% MeOH in DCM). Add 1% Triethylamine (TEA) or 1%

    
      to the solvent mixture [3].
    
  • Column Pre-treatment: Flush the silica column with 2-3 column volumes of the TEA-containing solvent before loading the sample. This neutralizes the active acidic sites.[2]

  • Elution: Run the column with the modified solvent.

    • Note: TEA has a high boiling point. It may remain in your product. If this is an issue, use

      
       (volatile) or wash the final product with buffer.
      

Alternative: Use Amine-Functionalized Silica (NH2-Silica) . These cartridges are commercially available and require no solvent modifiers, as the stationary phase is already basic [4].

References

  • BenchChem. (2025).[4] Purification of Secondary Alkyl Amines - Acid-Base Extraction Protocols. Retrieved from

  • ScienceMadness. (2009).[5] Forming Oxalate Salts of Amines. Retrieved from

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted tert-Butylamine

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted tert-butylamine from reaction mixtures. As a volatile, corrosive, and basic reagent, its effective removal is critical for obtaining pure products and ensuring the success of subsequent synthetic steps. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your specific experimental context.

Understanding the Challenge: Properties of tert-Butylamine

Before selecting a purification strategy, it is essential to understand the physicochemical properties of tert-butylamine that govern its behavior in a reaction mixture. Its high basicity and volatility are the primary characteristics we can exploit for its removal.

PropertyValueSignificance for Purification
Boiling Point 43-47 °C[1]The low boiling point allows for removal by distillation or evaporation under reduced pressure, provided the desired product is not also volatile.
pKa of Conjugate Acid 10.68 at 25°C[2][3]The high basicity means it can be readily protonated by a wide range of acids to form a water-soluble salt, which is the basis for acid-base extraction.
Water Solubility Miscible[3]While miscible in its free-base form, its protonated salt form is significantly more soluble in aqueous solutions, facilitating its separation from non-polar organic products.
Appearance & Odor Colorless liquid with a strong, ammonia-like, fishy odor[1]The potent odor can indicate its presence, even at low concentrations.

Troubleshooting and FAQs

Here we address common issues and questions encountered during the workup of reactions involving tert-butylamine.

Q1: My reaction is complete, and I need to remove the excess tert-butylamine. What is the simplest method?

A1: For many common reaction solvents (e.g., dichloromethane, ethyl acetate, toluene), the most straightforward approach is an acidic aqueous wash (acid-base extraction) . The basic tert-butylamine will react with the acid to form a water-soluble ammonium salt, which will then partition into the aqueous layer, leaving your neutral organic product in the organic phase.[4][5][6]

Q2: I performed an acidic wash, but I suspect there is still some tert-butylamine left. What could be the issue?

A2: There are a few possibilities:

  • Insufficient Acid: You may not have used enough acid to neutralize all the tert-butylamine. It is advisable to use a molar excess of acid.

  • Inefficient Extraction: A single wash may not be sufficient. Performing two to three sequential washes with the acidic solution will ensure more complete removal.[4]

  • pH of the Aqueous Layer: After the wash, check the pH of the aqueous layer. It should be acidic to ensure the tert-butylamine is in its protonated, water-soluble form.

Q3: My product is acid-sensitive. How can I remove tert-butylamine without using a strong acid?

A3: This is a common and critical challenge. You have several alternatives to a strong acid wash:

  • Use a Mildly Acidic Solution: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can often be effective enough to protonate and extract tert-butylamine without degrading sensitive functional groups.

  • Scavenger Resins: These are solid-supported reagents that covalently bind to and remove specific types of molecules from solution.[7][8] For tert-butylamine, an isocyanate or sulfonyl chloride functionalized resin would be highly effective.[9] The key advantage is that the product is never exposed to harsh acidic conditions; the resin is simply filtered off after reacting with the amine.

  • Distillation/Evaporation: If your product has a high boiling point and is thermally stable, you can remove the volatile tert-butylamine (b.p. 44-46 °C) by distillation or under reduced pressure using a rotary evaporator.[10][11][12]

Q4: I tried distillation, but the odor of tert-butylamine is still present. Why?

A4: The high volatility of tert-butylamine can sometimes work against you, as it can co-distill with your solvent. If simple distillation is incomplete, consider the following:

  • Azeotropic Removal: In some cases, adding a co-solvent can form a lower-boiling azeotrope with tert-butylamine, facilitating its removal. However, this is highly system-dependent.

  • Acidic Quench Prior to Distillation: A common strategy is to first add a small amount of a non-volatile acid (like acetic acid) to the reaction mixture to form the non-volatile tert-butylammonium salt. Then, the solvent can be removed under reduced pressure without the tert-butylamine co-evaporating. The salt can then be removed via a subsequent aqueous workup or filtration if it precipitates.

Q5: Can I use chromatography to remove tert-butylamine?

A5: While possible, it is generally not the preferred primary method for bulk removal due to its basicity. Tert-butylamine can streak on silica gel columns, leading to poor separation and contamination of fractions. It is highly recommended to remove the majority of the tert-butylamine by extraction or distillation before attempting chromatographic purification. If trace amounts remain, they can often be removed during chromatography. Ion chromatography is a specialized technique that can be used for the analysis and separation of amines like tert-butylamine.[13][14]

Decision Workflow for tert-Butylamine Removal

The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

G start Reaction Mixture containing tert-Butylamine is_product_acid_stable Is the product acid-stable? start->is_product_acid_stable is_product_volatile Is the product non-volatile & thermally stable? is_product_acid_stable->is_product_volatile No acid_wash Perform Acidic Aqueous Wash is_product_acid_stable->acid_wash Yes scavenger_resin Use Scavenger Resin (e.g., Isocyanate Resin) is_product_volatile->scavenger_resin No distillation Distillation or Rotary Evaporation is_product_volatile->distillation Yes chromatography Proceed to Further Purification (e.g., Chromatography) acid_wash->chromatography scavenger_resin->chromatography distillation->chromatography end Pure Product chromatography->end

Caption: Decision tree for selecting a purification method.

Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is suitable for the removal of tert-butylamine from a reaction mixture where the desired product is stable to acid and soluble in a water-immiscible organic solvent.

  • Materials:

    • Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • 1 M Hydrochloric Acid (HCl) solution.

    • Saturated sodium bicarbonate (NaHCO₃) solution.

    • Brine (saturated NaCl solution).

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Separatory funnel.

  • Procedure:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Stopper the funnel and shake vigorously for 30-60 seconds. Caution: Vent the funnel frequently to release any pressure buildup.[15]

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the wash with 1 M HCl one or two more times to ensure complete removal.

    • To neutralize any residual acid, wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.

    • Wash the organic layer with brine to remove the bulk of the dissolved water.

    • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

    • Filter or decant the solution to remove the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the crude product, now free of tert-butylamine.

Mechanism of Acid-Base Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase (Acidic) tBuNH2 (CH₃)₃CNH₂ (Base) tBuNH3Cl (CH₃)₃CNH₃⁺Cl⁻ (Salt) tBuNH2->tBuNH3Cl + HCl (partitions to aqueous) Product R-Product (Neutral)

Caption: Protonation and phase transfer of tert-butylamine.

Protocol 2: Removal using a Scavenger Resin

This method is ideal for acid-sensitive products or when an aqueous workup is undesirable.

  • Materials:

    • Reaction mixture in an appropriate solvent (e.g., DCM, THF).

    • Isocyanate-functionalized polystyrene resin (or other suitable amine scavenger).[9]

    • Inert gas atmosphere (if reaction is air/moisture sensitive).

    • Filtration apparatus (e.g., fritted funnel).

  • Procedure:

    • To the stirred reaction mixture, add the scavenger resin. A common starting point is to use 2-3 molar equivalents of the resin's functional group relative to the initial amount of tert-butylamine.

    • Allow the mixture to stir at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of tert-butylamine by a suitable method (e.g., TLC with ninhydrin stain, GC-MS).

    • Once the scavenging is complete, filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure to yield the product.

Safety First: Handling tert-Butylamine

tert-Butylamine is a hazardous chemical and must be handled with appropriate safety precautions.

  • Flammability: It is a highly flammable liquid and vapor.[16][17][18] Keep away from heat, sparks, open flames, and hot surfaces.[16][17] Use in a well-ventilated area, preferably a chemical fume hood.

  • Toxicity and Corrosivity: It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][19] An emergency eyewash and shower must be readily accessible.[19]

This guide is intended to provide a strong foundation for troubleshooting the removal of tert-butylamine. Always consult your institution's safety guidelines and the Safety Data Sheet (SDS) before handling any chemicals.[16][17][18][19]

References

  • tert-BUTYLAMINE. Organic Syntheses Procedure. Available from: [Link]

  • TERT-BUTYLAMINE. Chemstock. Available from: [Link]

  • Safety data sheet tert.-Butylamine. (2008). Available from: [Link]

  • Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Method for manufacturing tert-butylamine. Google Patents. (US5648546A).
  • tert-Butylamine. Wikipedia. Available from: [Link]

  • Jagota, N. K., Chetram, A. J., & Nair, J. B. (1996). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Journal of Chromatography A, 739(1-2), 343–349. Available from: [Link]

  • Separation and quantification of stereo isomer (impurity I) of perindopril tert-butylamine from pharmaceutical formulations and Active Pharmaceutical Ingredient(API) using reverse phase liquid chromatography. ResearchGate. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Scavenger Resins. Amerigo Scientific. Available from: [Link]

  • Scavenger resin and processes for the use thereof. Google Patents. (US6897262B2).
  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. (2004). Available from: [Link]

  • Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug. Google Patents. (CN111289676B).
  • Scavenger resin. Wikipedia. Available from: [Link]

  • Treatment of the waste from the production of tertiary butyl amine to recover sodium sulfate and methyl or sodium formate. Google Patents. (US4131642A).
  • Solid-Supported Scavengers. Supra sciences. Available from: [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group. (2016). Available from: [Link]

  • Remove Sticky Reagents. Available from: [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (2019). Available from: [Link]

  • Acid-Base Extraction Tutorial. YouTube. (2020). Available from: [Link]

  • Theoretical and Experimental Study on the Reaction of tert -Butylamine with OH Radicals in the Atmosphere. Request PDF. ResearchGate. Available from: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. (2022). Available from: [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available from: [Link]

Sources

Optimization

Optimizing pH for extraction of N-tert-butyl-3-phenylpropylamine

Ticket ID: EXT-882-TBPA Subject: Optimization of pH & Workup for N-tert-butyl-3-phenylpropylamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EXT-882-TBPA Subject: Optimization of pH & Workup for N-tert-butyl-3-phenylpropylamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering challenges with the isolation of N-tert-butyl-3-phenylpropylamine . As a secondary amine with a bulky lipophilic tail (tert-butyl + phenylpropyl), this molecule presents unique extraction behaviors. Unlike simple low-molecular-weight amines, its significant lipophilicity in the protonated state can lead to "oiling out" or persistent emulsions during aqueous workups.

This guide moves beyond generic protocols to provide a thermodynamically grounded optimization strategy.

Part 1: The Theoretical Framework (Root Cause Analysis)

To optimize extraction, we must master the Henderson-Hasselbalch equation relative to the molecule's pKa.

  • Target Molecule: N-tert-butyl-3-phenylpropylamine

  • Functional Group: Secondary Amine (

    
    )
    
  • Estimated pKa (Conjugate Acid): ~10.6 (Based on structural analogs like tert-butylamine [pKa 10.68] and 3-phenylpropylamine [pKa 10.2]) [1, 2].

The pH Swing Logic

Extraction efficiency relies on manipulating the ionization state:

  • pH < 8.6 (pKa - 2): >99% Protonated (

    
    ). Water-soluble.[1] Use this to wash away non-basic organic impurities.
    
  • pH > 12.6 (pKa + 2): >99% Deprotonated (

    
    ). Organic-soluble.[2][3] Use this to extract the product.
    

Critical Insight: Many protocols suggest pH 10 or 11. For this specific amine, pH 11 is insufficient . At pH 10.6, 50% of your product remains water-soluble (protonated), leading to massive yield loss. You must drive the pH above 12.5.

Visualizing the Workflow

ExtractionLogic Start Crude Reaction Mixture (Organic + Aqueous) Acidify Acidify to pH < 2.0 (HCl) Start->Acidify Protonation Wash Organic Wash (Remove Neutrals/Acids) Acidify->Wash Biphasic Mix AqueousPhase Aqueous Phase (Contains Product Salt) Wash->AqueousPhase Discard Organic Layer Basify Basify to pH > 12.5 (NaOH) AqueousPhase->Basify Deprotonation Extract Extract with Organic Solvent (MTBE or DCM) Basify->Extract Phase Separation Final Evaporate & Isolate Free Base Amine Extract->Final Drying (Na2SO4)

Caption: Figure 1. Acid-Base Swing Extraction Logic. The critical control point is the Basification step (Green), ensuring pH > 12.5 to fully deprotonate the secondary amine.

Part 2: Standard Operating Procedure (SOP)

Objective: Isolate >95% yield of free base amine with <0.5% neutral impurities.

Step 1: The Acidic Wash (Purification)
  • Action: Dissolve crude residue in a minimal amount of organic solvent (e.g., Ethyl Acetate). Add 1M HCl until the aqueous layer pH is < 2.

  • Why: This traps the amine in the water phase.

  • Separation: Shake and separate. Keep the Aqueous Layer.

  • Troubleshooting: If three layers form (rag layer), the amine salt may be oiling out. Add water to dilute the salt concentration.

Step 2: The Critical Basification
  • Action: Cool the aqueous acidic solution to <10°C (ice bath).

  • Reagent: Slowly add 50% w/w NaOH or 10M NaOH.

  • Target: pH > 12.5 . Use a calibrated pH probe, not just paper (paper can be bleached by strong oxidants or read incorrectly in high salt).

  • Observation: The solution will turn cloudy/milky as the free base amine precipitates (oils out).

Step 3: Extraction
  • Solvent Choice: Methyl tert-butyl ether (MTBE) is recommended over Dichloromethane (DCM).

    • Reason: MTBE is less dense than water (top layer), making separation easier if emulsions occur. It also dissolves lipophilic amines well but rejects water better than DCM.

  • Procedure: Extract the basic aqueous layer 3 times (3 x Vol). Combine organic layers.

Step 4: Drying and Concentration
  • Action: Wash combined organics with Saturated Brine (removes residual water/base).

  • Dry: Over anhydrous Sodium Sulfate (

    
    ).[4]
    
  • Evaporate: Rotary evaporator < 40°C.

Part 3: Troubleshooting & FAQs

Q1: I have a persistent emulsion. How do I break it? Diagnosis: The tert-butyl group acts as a lipophilic tail, and the protonated amine head is polar. At neutral pH ranges (during transition), your molecule acts as a surfactant [3]. Solutions:

  • The "Salting Out" Method: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic amine out of the water phase.

  • Filtration: If fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite® [4].[2]

  • Solvent Swap: If using DCM (bottom layer), switch to MTBE (top layer). Gravity assists separation better when the organic layer is on top.

Q2: My yield is lower than expected (<60%). Where is the product? Diagnosis: Incomplete deprotonation. Verification:

  • Check the pH of the aqueous layer after extraction.

  • The Drift Effect: As the amine extracts into the organic phase, the equilibrium shifts, and the pH of the aqueous phase can drop.

  • Fix: Add more NaOH to ensure the aqueous layer remains at pH > 12.5 throughout the entire extraction process.

Q3: The product is an oil, but I expected a solid. Diagnosis: N-tert-butyl-3-phenylpropylamine free base is likely an oil or a low-melting solid due to the flexible propyl chain and bulky tert-butyl group preventing efficient crystal packing. Fix: To obtain a solid, you must convert it to a salt.

  • Dissolve the oil in dry diethyl ether.

  • Bubble dry HCl gas or add HCl in Dioxane.

  • The Hydrochloride salt will precipitate as a white solid.

Part 4: Data & Solvent Selection

Table 1: Solvent Suitability Matrix for N-tert-butyl-3-phenylpropylamine

SolventSuitabilityProsCons
MTBE High Clean phase cuts; does not form bottom-layer emulsions; easy to evaporate.Flammable.
DCM Medium Very high solubility for the amine.High risk of emulsions; denser than water (bottom layer); environmental concerns.
Ethyl Acetate Low Acceptable solubility.[1]Can hydrolyze at high pH (>12); extracts more water/impurities than MTBE.
Toluene Medium Good for scale-up; lower water content.High boiling point (harder to remove); requires higher temp to strip.

Table 2: pH Impact on Distribution (Theoretical)

pH StateSpecies DominanceSolubility PreferenceAction
pH 2.0

(100%)
Aqueous PhaseWash out impurities.
pH 10.6 50%

/ 50%

Amphiphilic (Emulsion Risk)AVOID this zone.
pH 13.0

(100%)
Organic PhaseExtract Product.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Executive Summary: The Solubility vs. Stability Trade-off Amine hydrochloride (HCl) salts are a cornerstone of drug development due to their superior aqueous solubility and bioavailability compared to their free base cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility vs. Stability Trade-off

Amine hydrochloride (HCl) salts are a cornerstone of drug development due to their superior aqueous solubility and bioavailability compared to their free base counterparts. However, this thermodynamic advantage comes with a kinetic penalty: hygroscopicity .

Many amine HCl salts exhibit a low Critical Relative Humidity (CRH) . When the ambient relative humidity (RH) exceeds the salt's CRH, the solid surface adsorbs water molecules, breaking the crystal lattice and leading to deliquescence (dissolution of the solid in its own absorbed water). This guide provides the protocols necessary to manipulate these salts without compromising their chemical integrity or stoichiometry.

Core Science: Understanding Critical Relative Humidity (CRH)

Before handling any salt, you must understand its relationship with environmental moisture.

  • The Mechanism: Hygroscopicity is not random; it is driven by the enthalpy of solution. If the ambient RH > CRH, the salt will absorb water until it forms a saturated solution.[1]

  • Temperature Dependence: CRH is inversely proportional to temperature. A salt stable at 20°C may deliquesce at 30°C even if humidity remains constant.

  • Mixture Effect: Impurities or physical mixtures of salts often have a lower CRH than the pure components (the Ross Equation effect).

Visualization: The Deliquescence Cascade

The following diagram illustrates the phase transition risk when handling these salts.

DeliquescenceCycle DrySalt Dry Crystalline Salt Adsorption Surface Adsorption (RH > CRH) DrySalt->Adsorption Exposure Capillary Capillary Condensation Adsorption->Capillary Time Solution Saturated Solution Film Capillary->Solution Lattice Break Deliquescence Total Deliquescence (Liquid Phase) Solution->Deliquescence Equilibrium Deliquescence->DrySalt Recrystallization/Lyophilization

Figure 1: The kinetic pathway of moisture absorption leading to deliquescence. Note that simple drying often fails after the 'Solution' stage due to lattice collapse; recrystallization is required.

Module 1: Storage & Environmental Control

The Golden Rule: Never rely on the container's original seal alone once opened.

Storage TierEnvironmentRecommended ForProtocol
Tier 1 (Standard) Desiccator (Silica Gel/ Drierite)Mildly hygroscopic salts (e.g., simple aliphatic amines)Wrap cap in Parafilm. Replace desiccant when indicator changes color.
Tier 2 (Strict) Vacuum Desiccator (

or KOH)
Moderately hygroscopic; salts prone to hydrolysisMaintain active vacuum. Store vial inside a secondary jar with desiccant.
Tier 3 (Critical) Inert Atmosphere Glovebox (

/Ar)
Deliquescent salts; Low melting point saltsNever open outside the box. All weighing and transfer must occur inside.[2]

Expert Insight: Do not store amine HCl salts near volatile bases (like free amines or ammonia). The acid-base vapor transfer can lead to surface contamination or disproportionation.

Module 2: Weighing Protocols (The "Weighing by Difference" Method)

Standard weighing (adding solid to a tared boat) is forbidden for deliquescent salts. By the time the balance stabilizes, the mass has already increased due to water uptake.

Protocol: Weighing by Difference

Objective: Eliminate error caused by moisture absorption during the weighing process.[3][4][5]

  • Preparation: Dry a glass weighing bottle (with lid) in an oven; cool it in a desiccator.

  • Load: Add slightly more than the required amount of amine salt to the bottle inside a glovebox or dry bag. Close the lid tightly.

  • Initial Weigh (

    
    ):  Remove from dry environment and immediately weigh the closed bottle on the analytical balance. Record mass.
    
  • Dispense:

    • Take the bottle to the reaction vessel.

    • Open lid, quickly pour/tap the estimated amount into the reactor.

    • Immediately replace the lid. Do not use a spatula (introduces surface area for moisture).

  • Final Weigh (

    
    ):  Weigh the closed bottle again.
    
  • Calculate: Mass added =

    
    .
    

Note: If the salt absorbs water during the brief open phase, it absorbs it into the bulk that remains in the bottle, not the aliquot you dispensed.

WeighingProtocol Start Start: Hygroscopic Salt EnvCheck Is Glovebox Available? Start->EnvCheck GB_Yes Load Vial in Glovebox EnvCheck->GB_Yes Yes GB_No Minimize Exposure: Use Nitrogen Cone EnvCheck->GB_No No Weigh1 Weigh Sealed Vial (W1) GB_Yes->Weigh1 GB_No->Weigh1 Transfer Quickly Dispense to Reactor Weigh1->Transfer Weigh2 Weigh Sealed Vial (W2) Transfer->Weigh2 Calc Mass = W1 - W2 Weigh2->Calc

Figure 2: Decision logic for weighing hygroscopic solids to ensure stoichiometric accuracy.

Module 3: Drying & Recovery (Remediation)

If your salt has clumped or liquefied, simple oven drying may cause decomposition (melting point depression) or discoloration (oxidation).[6]

Comparison of Drying Methods
MethodTemperature LimitBest ForRisk Factor
Vacuum Oven 40–60°CStandard drying of thermally stable salts.Melting: If

(hydrated), salt fuses into a glass.
Abderhalden Pistol Solvent Reflux TempHigh-value, small-scale samples requiring absolute dryness.Low Throughput: Difficult to set up for multiple samples.
Azeotropic Distillation 80–110°C (Toluene)Recovering salts that have turned into "oil" or liquid.Solvent Trap: Requires rotary evaporation to remove trace solvent.[7]
Lyophilization < 0°CHeat-sensitive or fully deliquesced salts.Cost/Time: Slowest method, but yields fluffy, free-flowing powder.

Protocol: Azeotropic Recovery of "Oiled" Salts

  • Dissolve the "oiled" salt in a minimum amount of Methanol (MeOH) to ensure homogeneity.

  • Add 10x volume of Toluene.

  • Rotary evaporate.[7] The MeOH/Water/Toluene azeotrope will carry off the water.

  • Repeat Toluene addition 2x.

  • Final product should precipitate as a solid.

Troubleshooting & FAQ

Q1: My amine hydrochloride salt turned into a liquid overnight. Is it ruined?

  • Diagnosis: It has deliquesced. Chemically, it is likely still intact (unless it is an ester/amide prone to hydrolysis).

  • Fix: Do not heat it directly; you will get a sticky glass. Dissolve it fully in water or methanol, then lyophilize (freeze-dry) it to restore a powder form.

Q2: I see broad peaks in my NMR spectrum (


). Is the salt impure? 
  • Analysis: Not necessarily. Hygroscopic salts absorb water, which undergoes rapid proton exchange with the ammonium proton (

    
    ). This exchange broadens the peaks and can merge the 
    
    
    
    and
    
    
    signals.
  • Verification: Run the NMR in DMSO-

    
     or dry CDCl
    
    
    
    with a molecular sieve added to the tube. If peaks sharpen, it was just moisture.

Q3: Why is my metal spatula corroding?

  • Cause: Amine HCl salts are acidic.[8] When they absorb moisture from the air, they form a concentrated HCl micro-layer on the crystal surface. This is highly corrosive to stainless steel (304/316).

  • Solution: Use PTFE (Teflon) coated spatulas or ceramic tools. Clean metal tools immediately with water and acetone.

Q4: Can I use a "static gun" on these salts?

  • Warning: Yes, but be careful. Dry environments (like gloveboxes) promote static charge, making powders "fly." An anti-static gun helps, but ensure it does not blow air vigorously enough to disperse the light powder. Polonium strips are a passive, safer alternative.

References

  • United States Pharmacopeia (USP). General Chapter <41> Balances and <1251> Weighing on an Analytical Balance. (Provides the regulatory basis for weighing by difference).[3][4][9]

  • Sigma-Aldrich (Merck).Handling Hygroscopic and Moisture Sensitive Products. (Technical Bulletin AL-163).

  • H.G. Houston.Ammonium Chloride and Amine HCl Salt Corrosion in Refineries.

  • BenchChem.Technical Support: Effective Drying of Aniline Hydrochloride Salts.

  • Fitosoil.Determination of Critical Relative Humidity (CRH) in Fertilizers and Salts. (Methodology for determining CRH thresholds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of N-(Tert-butyl)-3-phenyl-1-propanamine

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(tert-butyl)-3-phenyl-1-propanamine. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(tert-butyl)-3-phenyl-1-propanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by dissecting the spectral features of the target molecule in relation to its structural analogs, 3-phenyl-1-propanamine and tert-butylamine. The analysis is grounded in fundamental principles of NMR spectroscopy and supported by predictive data and established spectral databases.

Introduction: The Significance of 1H NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, 1H NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. The precise chemical environment of each proton within a molecule is translated into a unique resonance signal, characterized by its chemical shift (δ), integration, and multiplicity. This wealth of information allows for the unambiguous assignment of protons and the confirmation of molecular identity and purity. For a molecule such as N-(tert-butyl)-3-phenyl-1-propanamine, with its distinct aliphatic and aromatic regions, 1H NMR provides a detailed roadmap of its atomic connectivity.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The acquisition of a high-quality 1H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of N-(tert-butyl)-3-phenyl-1-propanamine.

Materials:

  • N-(tert-butyl)-3-phenyl-1-propanamine (≥98% purity)

  • Deuterated chloroform (CDCl3, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-(tert-butyl)-3-phenyl-1-propanamine.

    • Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Predicted 1H NMR Spectrum: Analysis and Peak Assignments

The predicted 1H NMR spectrum of N-(tert-butyl)-3-phenyl-1-propanamine in CDCl3 is presented below, with detailed assignments for each signal. This prediction is based on established chemical shift values and coupling constant principles.

Table 1: Predicted 1H NMR Data for N-(tert-butyl)-3-phenyl-1-propanamine in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
2.70t, J = 7.6 Hz2HPh-CH2-
2.60t, J = 7.2 Hz2H-CH2-NH-
1.85p, J = 7.4 Hz2H-CH2-CH2-CH2-
1.10s9H-C(CH3)3
0.95br s1H-NH-

Diagram 1: Structure of N-(tert-butyl)-3-phenyl-1-propanamine with Proton Labeling

Caption: Labeled structure of N-(tert-butyl)-3-phenyl-1-propanamine.

Analysis of Spectral Features:

  • Aromatic Protons (Ar-H): The five protons on the phenyl ring are expected to appear as a complex multiplet between δ 7.20 and 7.35 ppm. The overlap of signals is due to the similar electronic environments of the ortho, meta, and para protons.

  • Benzylic Protons (Ph-CH2-): The two protons adjacent to the phenyl group (H_a) are deshielded by the aromatic ring and are expected to resonate as a triplet around δ 2.70 ppm. The triplet multiplicity arises from coupling with the adjacent methylene protons (H_b).

  • Methylene Protons adjacent to Nitrogen (-CH2-NH-): The two protons on the carbon attached to the nitrogen (H_c) are deshielded by the electronegative nitrogen atom and are predicted to appear as a triplet around δ 2.60 ppm, due to coupling with the neighboring methylene protons (H_b).

  • Central Methylene Protons (-CH2-CH2-CH2-): The two protons in the middle of the propyl chain (H_b) are coupled to four adjacent protons (two H_a and two H_c), which would theoretically result in a pentet. This signal is expected around δ 1.85 ppm.

  • Tert-butyl Protons (-C(CH3)3): The nine equivalent protons of the tert-butyl group (H_d) will produce a sharp singlet at approximately δ 1.10 ppm. The absence of adjacent protons results in the singlet multiplicity.

  • Amine Proton (-NH-): The amine proton (H_NH) is expected to be a broad singlet around δ 0.95 ppm. Its chemical shift and appearance can be highly variable and are dependent on factors such as concentration, solvent, and temperature due to proton exchange.

Comparative Spectral Analysis

To fully appreciate the spectral features of N-(tert-butyl)-3-phenyl-1-propanamine, a comparison with its structural precursors, 3-phenyl-1-propanamine and tert-butylamine, is instructive.

Diagram 2: Comparative Workflow

G cluster_0 Precursor Analysis cluster_1 Target Molecule Analysis cluster_2 Comparative Interpretation A 3-Phenyl-1-propanamine (Spectrum A) D Identify Conserved Signals (Phenylpropyl Moiety) A->D F Analyze Chemical Shift Changes (N-Substitution Effects) A->F B Tert-butylamine (Spectrum B) E Identify New Signals (Tert-butyl Group) B->E C N-(Tert-butyl)-3-phenyl-1-propanamine (Spectrum C) C->D C->E C->F

Caption: Workflow for the comparative NMR spectral analysis.

4.1. 3-Phenyl-1-propanamine:

The 1H NMR spectrum of 3-phenyl-1-propanamine will exhibit signals for the phenylpropyl moiety. The key differences compared to the target molecule are the presence of two amine protons (-NH2) and a slightly different chemical shift for the protons on the carbon adjacent to the nitrogen. The -CH2-NH2 protons in 3-phenyl-1-propanamine typically appear at a slightly higher chemical shift than the -CH2-NH- protons in the target molecule due to the presence of two hydrogens on the nitrogen.

4.2. Tert-butylamine:

The 1H NMR spectrum of tert-butylamine is very simple, showing a singlet for the nine equivalent methyl protons and a signal for the two amine protons. The characteristic singlet of the tert-butyl group is a key diagnostic feature that is retained in the spectrum of N-(tert-butyl)-3-phenyl-1-propanamine.

Table 2: Comparative 1H NMR Data

CompoundAr-H (ppm)Ph-CH2- (ppm)-CH2-CH2-CH2- (ppm)-CH2-N- (ppm)-C(CH3)3 (ppm)-NHx (ppm)
N-(Tert-butyl)-3-phenyl-1-propanamine7.35 - 7.20 (m)2.70 (t)1.85 (p)2.60 (t)1.10 (s)0.95 (br s)
3-Phenyl-1-propanamine~7.30 - 7.15 (m)~2.65 (t)~1.75 (p)~2.75 (t)-~1.20 (br s)
Tert-butylamine----~1.10 (s)~1.15 (br s)

Key Observations from the Comparison:

  • The signals for the phenyl and propyl chain protons in N-(tert-butyl)-3-phenyl-1-propanamine are largely conserved from 3-phenyl-1-propanamine, with minor shifts due to the change in the electronic environment upon N-substitution.

  • The introduction of the bulky tert-butyl group introduces a prominent singlet at approximately 1.10 ppm, a clear diagnostic signal for this moiety.

  • The chemical shift of the methylene group adjacent to the nitrogen is influenced by the nature of the N-substituent. The electron-donating tert-butyl group causes a slight upfield shift of the adjacent methylene protons compared to the unsubstituted amine.

  • The integration of the amine proton signal changes from 2H in 3-phenyl-1-propanamine to 1H in the target molecule, confirming the mono-substitution at the nitrogen atom.

Conclusion

The 1H NMR spectrum of N-(tert-butyl)-3-phenyl-1-propanamine is a powerful fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, multiplicities, and integrations, and by comparing the spectrum to its constituent fragments, a confident structural assignment can be made. This guide has demonstrated a robust workflow for such an analysis, providing researchers with the foundational knowledge to interpret similar spectra and underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • ACD/Labs. (n.d.). 1H NMR Prediction. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1H NMR data. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(Tert-butyl)-3-phenyl-1-propanamine

This document provides a detailed protocol for the proper disposal of N-(Tert-butyl)-3-phenyl-1-propanamine, a substituted amine compound. Adherence to these procedures is essential for ensuring the safety of laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of N-(Tert-butyl)-3-phenyl-1-propanamine, a substituted amine compound. Adherence to these procedures is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols and regulatory guidelines, intended for an audience of researchers, scientists, and professionals in drug development. The core principle of this guide is that all chemical waste must be managed with the assumption of hazard, from the point of generation to its final disposition.

Hazard Profile and Essential Safety Precautions

Understanding the intrinsic hazards of N-(Tert-butyl)-3-phenyl-1-propanamine is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a phenylpropylamine derivative allows for a reliable inference of its hazard profile based on analogous compounds like 3-Phenyl-1-propylamine.[1][2]

The primary hazards are:

  • Corrosivity: Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage.[1][3][4]

  • Combustibility: It is likely a combustible liquid, with vapors that can form flammable mixtures with air.[1][2]

  • Aquatic Toxicity: The compound is predicted to be harmful to aquatic life, making its release into the environment a significant concern.[3]

Due to these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause severe, irreversible eye damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to severe burns and chemical absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing and skin.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of potentially harmful vapors.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of N-(Tert-butyl)-3-phenyl-1-propanamine must follow the hazardous waste management stream. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash. [5][6] Doing so can lead to dangerous chemical reactions in the drainage system and cause significant environmental harm.[6]

Step 1: Waste Collection and Segregation

The first and most critical step is the proper collection of waste at the point of generation.

  • Dedicate a Waste Container: Designate a specific container for all waste containing N-(Tert-butyl)-3-phenyl-1-propanamine. This includes unused or expired reagents, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads from spills).[7]

  • Ensure Container Compatibility: The waste container must be made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or the original product container are excellent choices.[5][8] Avoid using metal containers where possible, and never use food or beverage containers.[5]

  • Segregate Incompatible Wastes: It is imperative to keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[8] Do not mix with:

    • Acids and Acid Chlorides: Can cause a violent, exothermic neutralization reaction.[1][2]

    • Strong Oxidizing Agents: Can create a fire or explosion hazard.[1][2]

    • Carbon Dioxide: May react with the amine.[1][2]

Step 2: Container Labeling

Proper labeling is a regulatory requirement and crucial for safety. The label must be clear, legible, and securely attached to the container as soon as the first drop of waste is added.[6][9]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[9]

  • The full chemical name: "N-(Tert-butyl)-3-phenyl-1-propanamine" . Do not use abbreviations or chemical formulas.[9]

  • An accurate estimation of the concentration or percentage of the contents.[9]

  • Relevant hazard information (e.g., "Corrosive," "Combustible").

Step 3: Safe Accumulation in the Laboratory

Designated laboratory spaces for the temporary storage of hazardous waste are known as Satellite Accumulation Areas (SAAs).[9][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Container Management: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][9] Never leave a funnel in the container opening.[9]

  • Secondary Containment: Store the container within a larger, chemically resistant tub or tray to contain any potential leaks.[5]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[5][10] Once a container is full, it must be removed from the lab within three days.[9]

G cluster_workflow Disposal Workflow for N-(Tert-butyl)-3-phenyl-1-propanamine cluster_lab In-Lab Procedures cluster_disposal Final Disposal gen Waste Generated container Select Compatible Waste Container gen->container spill Spill Occurs gen->spill label_node Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label_node segregate Segregate from Incompatible Waste (e.g., Acids) label_node->segregate store Store in Sealed Container in Secondary Containment (SAA) segregate->store full Container Full or Project Complete? store->full cleanup Contain & Clean Spill with Inert Absorbent spill->cleanup package_spill Package Cleanup Debris as Hazardous Waste cleanup->package_spill package_spill->container full->store No request Request Waste Pickup from Institutional EHS or Licensed Contractor full->request Yes pickup Waste Removed for Compliant Disposal (e.g., Incineration) request->pickup

Caption: Disposal decision workflow for laboratory-generated waste.

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's safety office.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.[2] Do not use combustible materials such as sawdust.[7]

  • Cleanup: Carefully collect the absorbent material using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste in the same manner as the chemical itself.[5][7]

Final Disposal: The Role of EHS

The ultimate disposal of N-(Tert-butyl)-3-phenyl-1-propanamine is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This "cradle-to-grave" regulation ensures that hazardous waste is managed safely from its generation to its final destruction.

Laboratory personnel are responsible for the initial, proper collection and storage of the waste. The final disposal must be handled by trained professionals.

  • Arrange for Collection: When your waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[7][8][9]

  • Professional Handling: The licensed waste handler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] There, it will typically be destroyed via high-temperature incineration, which is an effective method for breaking down organic amine waste.[13][14]

By following this comprehensive guide, you can ensure that the disposal of N-(Tert-butyl)-3-phenyl-1-propanamine is conducted in a manner that is safe, responsible, and fully compliant with all applicable regulations.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. Harper College. [Link]

Sources

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